molecular formula C12H16N2O2 B1278733 N-(2-hydroxyphenyl)piperidine-4-carboxamide CAS No. 885524-82-3

N-(2-hydroxyphenyl)piperidine-4-carboxamide

Cat. No.: B1278733
CAS No.: 885524-82-3
M. Wt: 220.27 g/mol
InChI Key: UDJHELFEUYWSPI-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)piperidine-4-carboxamide: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxyphenyl group attached to the nitrogen atom of the piperidine ring

Biochemical Analysis

Biochemical Properties

N-(2-hydroxyphenyl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in viral replication, such as those found in human coronaviruses . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a decrease in viral replication and spread.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human foreskin fibroblasts, the compound demonstrated antiviral activity by reducing the expression of viral antigens . This suggests that this compound can modulate gene expression and interfere with the normal functioning of viral proteins, thereby inhibiting viral replication.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as viral enzymes, and inhibits their activity. This binding interaction can lead to enzyme inhibition, which in turn affects the replication and spread of the virus . Additionally, this compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in viral replication and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained antiviral activity . Over extended periods, the compound may degrade, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including prolonged inhibition of viral replication.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have also been noted, where a minimum effective dose is required to achieve antiviral activity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound may be transported by specific transporters or binding proteins that facilitate its uptake into cells . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic potential, as it needs to reach the target site in sufficient concentrations to be effective.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit viral enzymes and prevent viral replication. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide typically begins with piperidine and 2-hydroxybenzoic acid.

    Reaction Steps:

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxyphenyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-hydroxyphenyl)piperidine-4-carboxamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural features, this compound is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

    N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide: This compound has a chlorine atom substituted at the 5-position of the phenyl ring, which can alter its reactivity and biological activity.

Uniqueness:

    Structural Features: The presence of the hydroxy group on the phenyl ring and the piperidine ring structure makes this compound unique in its class.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, adds to its versatility in research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHELFEUYWSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262251
Record name N-(2-Hydroxyphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885524-82-3
Record name N-(2-Hydroxyphenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885524-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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